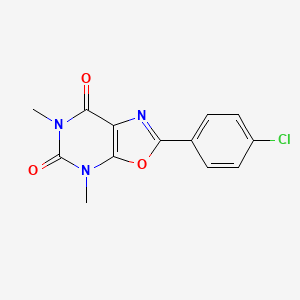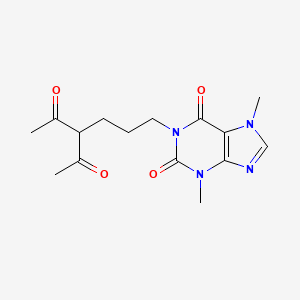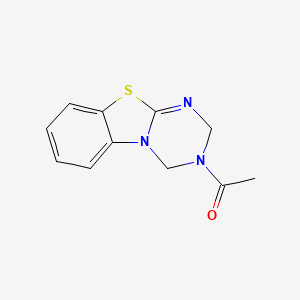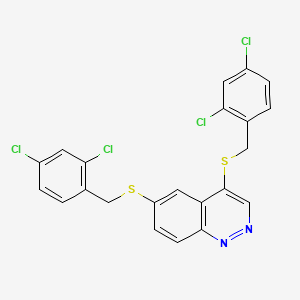
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is a chemical compound with the molecular formula C22H14Cl4N2S2 and a molecular weight of 512.30 g/mol It is characterized by the presence of two 2,4-dichlorobenzylthio groups attached to a cinnoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline typically involves the reaction of 4,6-dichlorocinnoline with 2,4-dichlorobenzylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
化学反应分析
Types of Reactions
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
科学研究应用
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can result in antimicrobial effects .
相似化合物的比较
Similar Compounds
4,6-Bis((2-chlorobenzyl)thio)cinnoline: Similar structure but with 2-chlorobenzyl groups instead of 2,4-dichlorobenzyl groups.
4,6-Bis((3,4-dichlorobenzyl)thio)cinnoline: Similar structure but with 3,4-dichlorobenzyl groups.
Uniqueness
4,6-Bis((2,4-dichlorobenzyl)thio)cinnoline is unique due to the presence of 2,4-dichlorobenzyl groups, which can impart distinct chemical and biological properties compared to its analogs. The specific positioning of the chlorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
属性
CAS 编号 |
6957-45-5 |
|---|---|
分子式 |
C22H14Cl4N2S2 |
分子量 |
512.3 g/mol |
IUPAC 名称 |
4,6-bis[(2,4-dichlorophenyl)methylsulfanyl]cinnoline |
InChI |
InChI=1S/C22H14Cl4N2S2/c23-15-3-1-13(19(25)7-15)11-29-17-5-6-21-18(9-17)22(10-27-28-21)30-12-14-2-4-16(24)8-20(14)26/h1-10H,11-12H2 |
InChI 键 |
JSDIAMVWTGLOBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1SCC3=C(C=C(C=C3)Cl)Cl)C(=CN=N2)SCC4=C(C=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



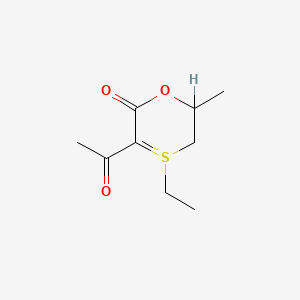
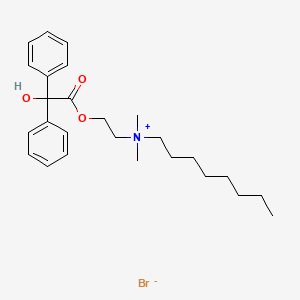



![1-(2,3-Dihydropyrrolo[3,2-b]quinolin-1-yl)ethanone](/img/structure/B12791489.png)
